4-Chloro-2-fluoro-3-methoxybenzyl bromide
Overview
Description
4-Chloro-2-fluoro-3-methoxybenzyl bromide (CFMB) is a halogenated organic compound that is used in industrial and research settings. It is a colorless, hygroscopic liquid that is soluble in most organic solvents. CFMB is primarily used as a reagent for the synthesis of other organic compounds and has been used in numerous scientific research applications.
Scientific Research Applications
Synthesis and Use in Oligoribonucleotide Production
- Application : The 4-methoxybenzyl group, which is structurally related to 4-Chloro-2-fluoro-3-methoxybenzyl bromide, has been used in the synthesis of oligoribonucleotides. This method involves the direct introduction of the 4-methoxybenzyl group to the 2′-hydroxyl group of adenosine, facilitating oligoribonucleotide synthesis via the phosphotriester approach. The group is later removed rapidly from the oligoribonucleotides for characterization (Takaku & Kamaike, 1982).
Radiopharmaceutical Applications
- Application : Derivatives of 4-Chloro-2-fluoro-3-methoxybenzyl bromide, like 2-[18F]fluoro-4-methoxybenzyl bromide, have been used in asymmetric synthesis of fluorinated α-amino acids. These acids are integral in developing radiotracers for positron emission tomography (PET), a crucial diagnostic tool in medical imaging. The synthesis procedures developed for these derivatives demonstrate their potential in radiopharmaceutical applications (Zaitsev et al., 2002).
Role in Protecting Groups for Alcohol Synthesis
- Application : The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, closely related to 4-Chloro-2-fluoro-3-methoxybenzyl bromide, serves as a new benzyl ether-type protecting group for alcohols. Introduced by means of benzyl bromide, this group is compatible with oxidizing conditions and can be removed under specific desilylation conditions, highlighting its utility in organic synthesis (Crich, Li, & Shirai, 2009).
Anti-Plasmodial Activity
- Application : Compounds synthesized from derivatives of 4-Chloro-2-fluoro-3-methoxybenzyl bromide, such as (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, have shown notable antiplasmodial activities. These findings suggest potential applications in developing treatments against Plasmodium falciparum, the parasite responsible for malaria (Hadanu et al., 2010).
properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2-fluoro-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWKNVCWOPRAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-methoxybenzyl bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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